(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyrazin-2-yl)methanone
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Overview
Description
(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyrazin-2-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a morpholine ring, a dihydropyrido[2,3-d]pyrimidine core, and a pyrazine moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyrazin-2-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyrido[2,3-d]pyrimidine core, followed by the introduction of the morpholine and pyrazine groups through nucleophilic substitution reactions. Common reagents used in these steps include halogenated precursors, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyrazin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine and pyrazine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated precursors, bases like potassium carbonate, solvents like DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyrazin-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyrazin-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
- 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
Uniqueness
Compared to similar compounds, (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyrazin-2-yl)methanone stands out due to its unique combination of structural features. The presence of the morpholine ring and pyrazine moiety provides distinct chemical properties and reactivity, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c23-15(13-11-17-3-4-18-13)22-5-1-2-12-10-19-16(20-14(12)22)21-6-8-24-9-7-21/h3-4,10-11H,1-2,5-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCFJGSYAGNDJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)C3=NC=CN=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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